

# Gas chromatography methods for 3,5-Dimethyl-4-nitrosomorpholine analysis

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

Cat. No.: B15344912

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Application Note: Trace-Level Determination of **3,5-Dimethyl-4-nitrosomorpholine** (NDMM) via GC-MS/MS

## Introduction & Regulatory Context

The detection of mutagenic nitrosamine impurities in pharmaceuticals and environmental matrices requires analytical methodologies operating at the absolute limits of instrumental sensitivity. **3,5-Dimethyl-4-nitrosomorpholine** (NDMM, CAS: 55556-87-1), a structural analog of the potent carcinogen N-nitrosomorpholine (NMOR), presents unique analytical challenges. Due to its high volatility, low molecular weight (144.17 g/mol), and thermal lability, NDMM requires highly specific extraction and detection protocols.

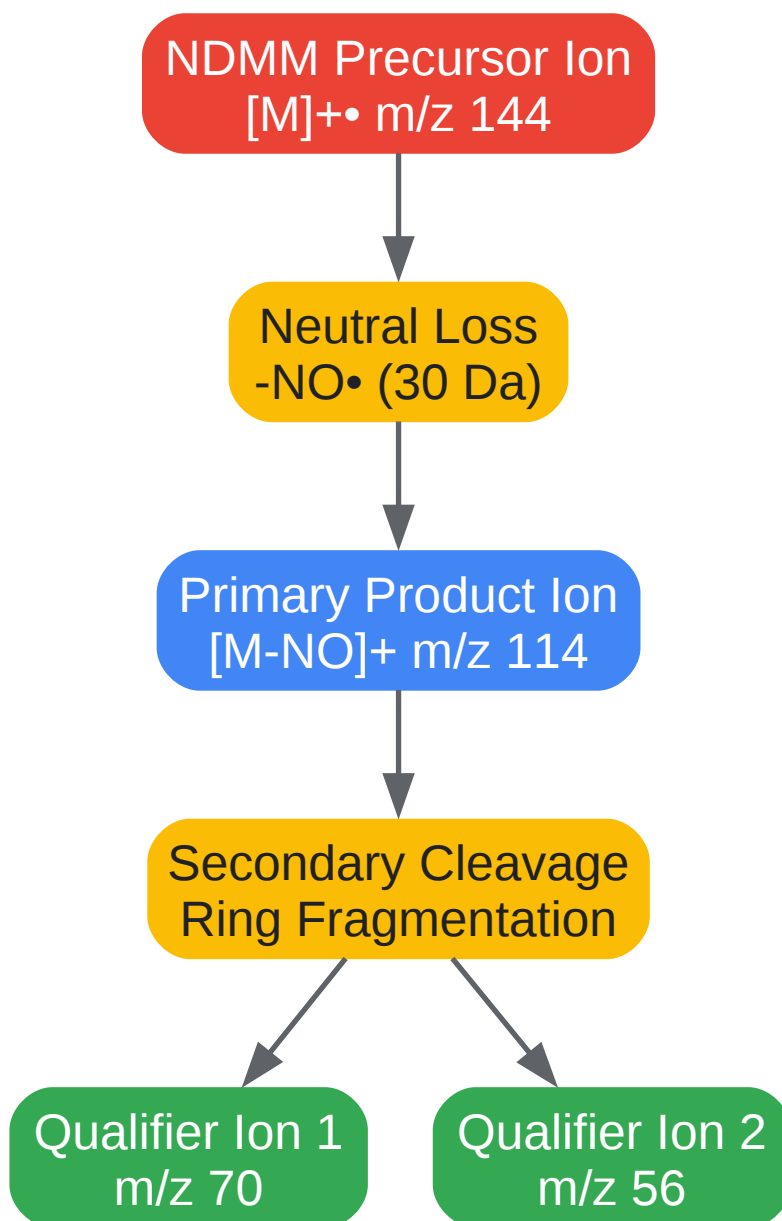
This application note details a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol for the trace-level quantification of NDMM, designed to meet the rigorous limits of detection (LODs) mandated by ICH M7 guidelines for pharmaceutical active pharmaceutical ingredients (APIs) and EPA Method 521 equivalents for drinking water<sup>[1]</sup>.

# Mechanistic Insights: The Causality of Method Design

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than merely following a recipe. The following mechanistic principles govern this method:

- **Chromatographic Strategy (Why GC over LC?):** While Liquid Chromatography (LC-MS/MS) is widely used for larger nitrosamines, NDMM's relatively high vapor pressure and lack of readily ionizable functional groups in Electrospray Ionization (ESI) make it susceptible to severe matrix suppression. Gas Chromatography bypasses these ionization bottlenecks. The addition of methyl groups at the 3 and 5 positions of the morpholine ring increases NDMM's lipophilicity compared to standard NMOR, enhancing its partitioning into organic extraction solvents while maintaining excellent volatility for GC analysis.
- **Column Selection:** A high-polarity polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a mid-polarity cyanopropylphenyl phase (e.g., DB-1701) is strictly required[1]. The strong dipole-dipole interactions between the stationary phase and the highly polar N-NO group of NDMM ensure sharp peak shapes and baseline separation from early-eluting, non-polar matrix interferents.
- **Ionization and Detection (EI vs. NCI):** While Negative Chemical Ionization (NCI) can offer high sensitivity for highly electronegative molecules[2], Electron Ionization (EI) at 70 eV coupled with Multiple Reaction Monitoring (MRM) provides superior structural specificity. EI generates a robust molecular ion

, which is then fragmented in the collision cell. This sequence acts as a self-validating filter, virtually eliminating false positives from isobaric matrix background[3].



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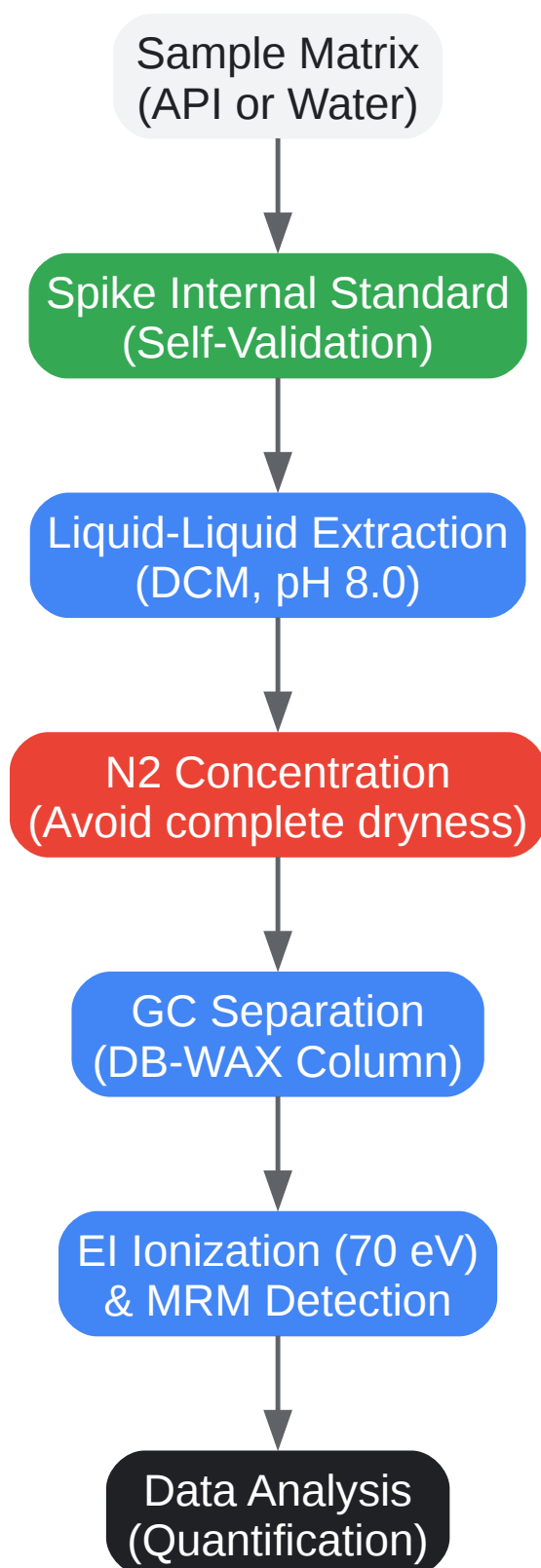
Fig 1. Electron Ionization (EI) fragmentation pathway and MRM logic for NDMM.

## Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the protocol utilizes an isotope-dilution approach. By introducing a deuterated internal standard (IS) at the very beginning of the workflow, the system self-corrects for any extraction losses, evaporative losses, or matrix-induced signal variations[4].

## Step-by-Step Methodology

- **Sample Preparation & Spiking:** Accurately weigh 500 mg of API (or 500 mL of water sample). Immediately spike the sample with 10  $\mu$ L of a 100 ng/mL deuterated internal standard solution (e.g., NMOR-d8 or NDMM-d6) to establish the self-validating recovery baseline.
- **pH Adjustment (Critical Step):** Buffer the aqueous sample or API solution/suspension to pH 8.0 using a 0.1 M ammonium bicarbonate buffer. Causality: Maintaining an alkaline pH ensures that any residual secondary amines in the matrix remain unprotonated and unreactive, effectively halting in-situ artifact nitrosation during the extraction process.
- **Liquid-Liquid Extraction (LLE):** Extract the buffered solution with 3  $\times$  10 mL of high-purity Dichloromethane (DCM). Vortex vigorously for 2 minutes per extraction cycle.
- **Concentration:** Combine the organic layers and pass through a cartridge of anhydrous sodium sulfate to remove residual water. Concentrate the extract under a gentle stream of ultra-high-purity nitrogen at room temperature to a final volume of 0.5 mL. Causality: Never evaporate to complete dryness. NDMM is highly volatile; drying the sample completely will result in catastrophic analyte loss[3].
- **GC-MS/MS Analysis:** Transfer the concentrated extract to an amber GC vial with a glass insert for immediate analysis.



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Fig 2. Self-validating sample preparation and GC-MS/MS workflow for NDMM analysis.

## GC-MS/MS Instrumental Parameters

- Inlet: Pulsed Splitless mode, 250°C. Injection volume: 1.0 µL.
- Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
- Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).
- Oven Program: 40°C (hold 1 min)  
ramp at 15°C/min to 150°C  
ramp at 25°C/min to 240°C (hold 3 min).
- MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Transfer line: 250°C.

## Data Presentation and Method Validation

The transition from the precursor ion to the product ions is optimized using varying collision energies (CE) to maximize the signal-to-noise ratio. The loss of the nitroso radical (-NO, 30 Da) is the primary fragmentation pathway for NDMM, yielding the stable

114 quantifier ion[3].

Table 1: GC-MS/MS MRM Transitions and Collision Energies

Analyte	Precursor Ion ( )	Product Ion ( )	Collision Energy (eV)	Ion Purpose
NDMM	144.1	114.1	10	Quantifier (Target)
NDMM	144.1	70.1	15	Qualifier 1
NDMM	144.1	56.1	20	Qualifier 2
NMOR-d8 (IS)	124.1	94.1	12	IS Quantifier
NMOR-d8 (IS)	124.1	62.1	18	IS Qualifier

Note: Dwell times should be set to 50 ms per transition to ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

Table 2: Representative Method Validation Summary

Validation Parameter	Acceptance Criteria	Observed Performance
Limit of Detection (LOD)	Signal-to-Noise (S/N)	0.05 ng/mL (ppb)
	3	
Limit of Quantitation (LOQ)	Signal-to-Noise (S/N)	0.15 ng/mL (ppb)
	10	
Linearity ( )	(0.15 - 50 ng/mL)	0.9992
Accuracy (Recovery %)	80% - 120% at LOQ level	96.4%
		3.2%
Precision (% RSD)	10% for 6 replicates	4.1%

Validation parameters align with ICH Q2(R1) guidelines, demonstrating the method's capability to reliably detect NDMM well below standard regulatory thresholds[5].

## Troubleshooting and Best Practices

- **Artifact Formation:** Nitrosamines can form directly inside the hot GC inlet if precursor amines and nitrosating agents (e.g., nitrites) are co-extracted. To validate that NDMM is not forming as an artifact during injection, perform a control injection using a sample spiked with a known secondary amine (e.g., 3,5-dimethylmorpholine) and monitor for artificial NDMM generation.
- **System Passivation:** Active sites (silanol groups) in the GC inlet liner or column head can irreversibly adsorb polar nitrosamines. Always use ultra-inert, deactivated glass liners with a glass wool plug to ensure complete volatilization and prevent peak tailing.

## References

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